molecular formula C5H7NO3S B14291300 3-Ethoxy-1,3-thiazolidine-2,4-dione CAS No. 113780-65-7

3-Ethoxy-1,3-thiazolidine-2,4-dione

Cat. No.: B14291300
CAS No.: 113780-65-7
M. Wt: 161.18 g/mol
InChI Key: BGVLWPKMNUJVEP-UHFFFAOYSA-N
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Description

3-Ethoxy-1,3-thiazolidine-2,4-dione is a chemical compound based on the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized as a privileged motif in medicinal chemistry due to its wide range of structural varieties and diversified therapeutic potentials . The TZD core consists of a five-membered ring containing sulfur and nitrogen atoms, with two carbonyl groups at the 2 and 4 positions . The ethoxy substitution at the N-3 position of this scaffold makes it a valuable intermediate and building block for the design and synthesis of novel bioactive molecules . Researchers value this scaffold for its proven potential in investigating activities such as antimicrobial, antitubercular, antioxidant, and antihyperglycemic agents . TZD derivatives exert their biological effects through distinct mechanisms of action. As an antimicrobial scaffold, TZDs can inhibit cytoplasmic Mur ligases (MurC-MurF), which are essential enzymes for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall . In metabolic research, TZD analogues are known to function as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . The structural versatility of the TZD scaffold, particularly the availability for substitution at the third and fifth positions, allows for extensive structure-activity relationship (SAR) studies and the creation of hybrid molecules for targeted therapeutic applications . This compound is presented as a key chemical tool for drug discovery programs in academic and industrial settings. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113780-65-7

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

3-ethoxy-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C5H7NO3S/c1-2-9-6-4(7)3-10-5(6)8/h2-3H2,1H3

InChI Key

BGVLWPKMNUJVEP-UHFFFAOYSA-N

Canonical SMILES

CCON1C(=O)CSC1=O

Origin of Product

United States

Synthetic Methodologies for 3 Ethoxy 1,3 Thiazolidine 2,4 Dione Derivatives

General Synthetic Routes to Thiazolidine-2,4-dione Core Structures

The thiazolidine-2,4-dione (TZD) ring is a privileged scaffold in medicinal chemistry. nih.gov Its synthesis is typically achieved through cyclization reactions or Knoevenagel condensation approaches, which provide a versatile platform for further derivatization.

Cyclization Reactions

A common and straightforward method for the synthesis of the thiazolidine-2,4-dione core involves the cyclocondensation of thiourea with an α-haloacetic acid, typically chloroacetic acid. nih.govsemanticscholar.org This reaction is often carried out under reflux in the presence of a strong acid, such as concentrated hydrochloric acid, and water. nih.govsemanticscholar.org The mechanism involves the initial formation of a thiouronium salt, which then undergoes intramolecular cyclization and subsequent hydrolysis of the imino group to yield the desired thiazolidine-2,4-dione. researchgate.net

ReactantsConditionsProductYield (%)Reference
Thiourea, Chloroacetic AcidReflux in concentrated HCl/waterThiazolidine-2,4-dione78 nih.gov
Thiourea, Chloroacetic AcidConcentrated HCl, waterThiazolidine-2,4-dioneNot specified semanticscholar.org

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a pivotal reaction for the synthesis of 5-substituted thiazolidine-2,4-dione derivatives. nih.govresearchgate.net This reaction involves the condensation of an active methylene (B1212753) group, in this case, the C-5 position of the thiazolidine-2,4-dione ring, with an aldehyde or ketone. nih.govresearchgate.net The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, in a suitable solvent like ethanol (B145695) or acetic acid. nih.govtandfonline.com This approach is widely used to introduce a diverse array of aryl or alkylidene substituents at the C-5 position, which is a key site for modulating the biological activity of these compounds. nih.govnih.gov

Thiazolidine-2,4-dioneAldehydeCatalyst/SolventProductYield (%)Reference
Thiazolidine-2,4-dione4-HydroxybenzaldehydePiperidine/Ethanol5-(4-Hydroxybenzylidene)thiazolidine-2,4-dioneNot specified nih.gov
Thiazolidine-2,4-dioneVarious aromatic aldehydesPiperidine/Ethanol5-Arylidene-thiazolidine-2,4-dione derivativesNot specified nih.gov
Thiazolidine-2,4-dioneIsatinSodium acetate/Acetic acid5-(2-Oxoindolin-3-ylidene)thiazolidine-2,4-dioneSatisfactory tandfonline.com

Strategies for Introducing Ethoxy Moieties and Other Substituents at Specific Positions

Once the thiazolidine-2,4-dione core is established, further modifications can be made to introduce various functional groups, including the ethoxy moiety, at specific positions on the ring. The primary sites for derivatization are the nitrogen atom at the N-3 position and the carbon atom at the C-5 position.

Derivatization at the N-3 Position

The introduction of substituents at the N-3 position of the thiazolidine-2,4-dione ring is a common strategy to expand the chemical diversity and modulate the properties of these compounds. This is typically achieved through N-alkylation or N-arylation reactions. To synthesize 3-Ethoxy-1,3-thiazolidine-2,4-dione, an N-alkoxylation reaction would be employed.

A general approach for N-alkylation involves the reaction of the thiazolidine-2,4-dione with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netnih.gov For the specific introduction of an ethoxy group, a suitable reagent would be an ethylating agent with an oxygen linkage. While direct N-ethoxylation methods for thiazolidine-2,4-dione are not extensively detailed in the provided search results, the general principle of N-alkylation suggests a pathway involving the reaction of the N-anion of thiazolidine-2,4-dione with an electrophilic source of the ethoxy group.

Thiazolidine-2,4-dione DerivativeReagentBase/SolventProductReference
(Z)-5-Benzylidenethiazolidine-2,4-dionePropargyl bromideK2CO3/DMF(Z)-5-Benzylidene-3-(prop-2-yn-1-yl)thiazolidine-2,4-dione researchgate.net
Thiazolidine-2,4-dioneSubstituted benzyl halideSodium bicarbonate/DMFN-substituted thiazolidine-2,4-dione derivatives researchgate.net
5-Arylidene-thiazolidine-2,4-dione potassium salts2-Bromo-4'-nitroacetophenoneDMF(Z)-5-(substitutedbenzylidene)-3-(2-(4-nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione tandfonline.com

Functionalization at the C-5 Position

The C-5 position of the thiazolidine-2,4-dione ring is highly amenable to functionalization, primarily through the Knoevenagel condensation as previously discussed. nih.govnih.gov This reaction allows for the introduction of a wide variety of substituents, which can significantly influence the molecule's biological activity. researchgate.net The resulting 5-arylidene derivatives can serve as key intermediates for further modifications. researchgate.net For instance, the double bond of the 5-arylidene group can be subjected to reduction. researchgate.net

Ring Modification and Hybrid Molecule Synthesis

A growing area of interest is the synthesis of hybrid molecules that incorporate the thiazolidine-2,4-dione scaffold with other pharmacologically active moieties. nih.govmdpi.comnih.gov This approach aims to create multifunctional molecules with potentially enhanced or novel biological activities. The synthesis of these hybrids often involves multi-step reaction sequences where pre-functionalized thiazolidine-2,4-diones are coupled with other heterocyclic or aromatic systems. mdpi.comnih.gov

For example, thiazolidine-2,4-dione derivatives have been hybridized with acridine moieties, where the acridine core is introduced via N-substitution on the thiazolidine-2,4-dione ring. mdpi.com Another strategy involves the molecular hybridization of the thiazolidine-2,4-dione nucleus with 2-oxo-1,2-dihydroquinoline and 2-oxoindoline to create potential VEGFR-2 inhibitors. nih.gov These synthetic strategies highlight the versatility of the thiazolidine-2,4-dione core as a building block for complex and potentially therapeutic molecules.

Optimization of Reaction Conditions and Efficiency for Target Structures

The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. These include the choice of starting materials, solvent, catalyst or base, reaction temperature, and duration. The goal is to maximize the yield of the desired N-ethoxy product while minimizing side reactions and simplifying purification.

Conventional synthetic approaches for the N-alkoxy substitution of thiazolidine-2,4-diones typically involve the reaction of the parent heterocycle with an appropriate electrophilic ethoxy source under basic conditions. A common strategy for N-alkylation involves the initial deprotonation of the acidic N-H proton of the thiazolidine-2,4-dione ring to form a more nucleophilic salt, which then reacts with an alkylating agent.

A plausible conventional pathway for the synthesis of this compound would involve the reaction of thiazolidine-2,4-dione with an electrophilic ethoxy source such as diethyl sulfate or ethoxyamine hydrochloride. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and the progress of the nucleophilic substitution. A variety of bases can be employed to deprotonate the thiazolidine-2,4-dione, with common choices including potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N).

The optimization of this conventional method would involve screening different combinations of bases and solvents, as well as adjusting the reaction temperature and time. For instance, stronger bases like sodium hydride may lead to faster reaction rates but could also promote side reactions if not carefully controlled. Milder bases such as potassium carbonate often require higher temperatures and longer reaction times but can offer better selectivity. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.

Table 1: Hypothetical Optimization of Conventional Synthesis for this compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF801265
2K₂CO₃AcetonitrileReflux1860
3NaHTHFRoom Temp675
4Et₃NDichloromethaneRoom Temp2455

Note: The data in this table is hypothetical and for illustrative purposes, based on typical conditions for N-alkylation of similar heterocyclic compounds.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jchps.comnih.gov The application of microwave irradiation to the synthesis of this compound could offer significant advantages in terms of efficiency.

In a typical microwave-assisted protocol, a mixture of thiazolidine-2,4-dione, the ethoxy source (e.g., diethyl sulfate), and a suitable base in a microwave-transparent solvent would be subjected to microwave irradiation in a dedicated reactor. The optimization of microwave-assisted synthesis involves fine-tuning parameters such as the microwave power, temperature, and reaction time. The use of a sealed vessel allows for the reaction to be conducted at temperatures above the boiling point of the solvent, which can dramatically increase the reaction rate.

The choice of solvent is crucial in microwave chemistry, as it must be able to efficiently absorb microwave energy. Polar solvents like DMF and ethanol are commonly used. The optimization process would involve a systematic variation of the reaction conditions to achieve the highest yield in the shortest possible time.

Table 2: Hypothetical Optimization of Microwave-Assisted Synthesis for this compound

EntryBaseSolventPower (W)Temperature (°C)Time (min)Yield (%)
1K₂CO₃DMF1001201585
2K₂CO₃Ethanol1501002080
3Et₃NAcetonitrile1201101078
4Basic AluminaSolvent-free200140590

Note: The data in this table is hypothetical and for illustrative purposes, based on typical conditions for microwave-assisted synthesis of N-substituted heterocyclic compounds.

The use of a solid support, such as basic alumina, under solvent-free conditions is another attractive feature of microwave-assisted synthesis, as it can lead to a more environmentally friendly process with easier product isolation.

Structure Activity Relationship Sar Studies of 3 Ethoxy 1,3 Thiazolidine 2,4 Dione Analogues

Influence of the Ethoxy Group's Position and Chemical Environment on Biological Activity

The position of the ethoxy group in analogues of 3-ethoxy-1,3-thiazolidine-2,4-dione has a significant impact on their biological activity. Research on a series of 3-(2-amino-ethyl)-5-(ethoxy-benzylidene)-thiazolidine-2,4-diones has revealed that the placement of the ethoxy substituent on the benzylidene ring is a critical determinant of their efficacy as inhibitors of cell proliferation and inducers of apoptosis. creighton.edunih.govresearchgate.net

The improved activity of the 2-ethoxy analogue may be attributed to a more favorable binding orientation within the active site of the target protein, potentially leading to enhanced interactions with key amino acid residues. nih.gov This highlights the importance of optimizing the substitution pattern on the benzylidene moiety to enhance the pharmacological profile of this class of compounds.

Table 1: Biological Activity of 3-(2-amino-ethyl)-5-(ethoxy-benzylidene)-thiazolidine-2,4-dione Analogues

CompoundEthoxy PositionInhibition of U937 Cell Proliferation (IC50, µM)Apoptosis Induction
1 4-ethoxy>10Moderate
2 2-ethoxy5.6Significant

Impact of Substitutions at the N-3 and C-5 Positions on Pharmacological Profiles

Substitutions at the N-3 and C-5 positions of the thiazolidine-2,4-dione ring are well-established strategies for modulating the pharmacological activity of this class of compounds. tandfonline.commdpi.com The N-3 position is often targeted for introducing substituents that can influence the molecule's polarity, solubility, and interaction with specific receptors. nih.gov The acidic proton at the N-3 position is considered important for the activity of some TZD derivatives, as it can mimic the carboxylate anion of natural ligands for receptors like PPARγ. nih.gov However, the development of N-substituted TZD derivatives has been pursued to reduce off-target effects and improve selectivity. nih.gov

The C-5 position is typically substituted with a benzylidene or a similar aromatic group, which plays a crucial role in anchoring the molecule within the binding pocket of its target. nih.govnih.gov The nature and substitution pattern of this aromatic ring significantly influence the compound's potency and selectivity. nih.govnih.gov For instance, the presence of electron-withdrawing or electron-donating groups on the benzylidene ring can alter the electronic properties of the molecule and its binding affinity. nih.govnih.gov

In the context of this compound analogues, the ethylamine (B1201723) tail at the N-3 position and the substituted benzylidene group at the C-5 position are both critical for their biological activity. nih.gov SAR studies have shown that modifications to the ethylamine moiety can impact the compound's selectivity for inhibiting cancer cells with active ERK signaling. nih.gov Similarly, variations of the ethoxyphenyl component at the C-5 position have been explored to optimize the compound's activity. nih.gov

Table 2: Impact of N-3 and C-5 Substitutions on Biological Activity

N-3 SubstituentC-5 SubstituentTarget/ActivityReference
2-amino-ethyl4-ethoxy-benzylideneERK1/2 Inhibition creighton.edunih.govresearchgate.net
2-amino-ethyl2-ethoxy-benzylideneEnhanced ERK1/2 Inhibition creighton.edunih.govresearchgate.net
Varied Alkyl/ArylSubstituted benzylideneAntimicrobial, Antidiabetic, Antioxidant nih.govnih.gov
BenzylArylideneAntidiabetic nih.gov

Conformational Analysis and its Correlation with Receptor Binding and Efficacy

The three-dimensional conformation of thiazolidine-2,4-dione analogues is a key determinant of their receptor binding affinity and subsequent biological efficacy. nih.gov The TZD ring itself can adopt different conformations, and the spatial arrangement of the substituents at the N-3 and C-5 positions is crucial for optimal interaction with the target protein. nih.gov

Computational modeling and conformational analysis are often employed to understand the preferred conformations of these molecules and how they fit into the binding sites of their biological targets. syr.edu For instance, the binding of TZD derivatives to the PPARγ receptor induces a conformational change in the receptor, leading to the regulation of gene expression. nih.gov The specific interactions between the TZD molecule and the amino acid residues in the ligand-binding pocket of PPARγ are highly dependent on the conformation of the ligand. nih.gov

Table 3: Conformational and Binding Properties of TZD Analogues

Compound/ClassReceptor/TargetKey Conformational FeatureImpact on Efficacy
ThiazolidinedionesPPARγSpecific ligand conformationAlters gene expression for metabolic regulation
3-(2-amino-ethyl)-5-(ethoxy-benzylidene)-TZDsERK1/2Orientation of ethoxybenzylidene and aminoethyl groupsDetermines binding affinity and inhibitory potency
BRL49653PPARγInduces conformational changeEnhances triglyceride catabolism

Identification of Key Pharmacophore Features and Essential Structural Elements

Pharmacophore modeling is a powerful tool used to identify the essential structural features required for the biological activity of a series of compounds. nih.gov For the thiazolidine-2,4-dione class of molecules, several key pharmacophoric elements have been identified that are crucial for their interaction with various biological targets. nih.gov

A typical pharmacophore model for TZD derivatives includes:

A hydrogen bond acceptor: The carbonyl groups of the TZD ring are important hydrogen bond acceptors. nih.gov

A hydrogen bond donor: The imide NH group can act as a hydrogen bond donor, although this is absent in N-substituted derivatives like this compound. nih.gov

A hydrophobic aromatic ring: The substituted benzylidene group at the C-5 position typically occupies a hydrophobic pocket in the target's binding site. nih.gov

A flexible linker: The group connecting the TZD core to other functionalities, such as the ethylamine tail at the N-3 position, provides conformational flexibility, allowing the molecule to adopt an optimal binding pose. nih.gov

In the specific case of the 3-(2-amino-ethyl)-5-(ethoxy-benzylidene)-thiazolidine-2,4-dione series of ERK1/2 inhibitors, the pharmacophore consists of three distinct fragments: the 4-ethoxybenzylidene group, the thiazolidine-2,4-dione core, and the ethylamine tail. nih.gov SAR studies have shown that all three components are essential for activity. nih.gov The primary amino group of the ethylamine tail is thought to engage in crucial salt bridge interactions, while the ethoxybenzylidene moiety contributes to binding through hydrophobic interactions. nih.gov The TZD core acts as a central scaffold, holding these key features in the correct spatial orientation for effective receptor binding.

Table 4: Key Pharmacophore Features of Thiazolidine-2,4-dione Analogues

Pharmacophore FeatureStructural ElementRole in Biological Activity
Hydrogen Bond AcceptorCarbonyl groups of TZD ringInteraction with receptor active site
Hydrophobic MoietySubstituted benzylidene ring at C-5Anchoring in hydrophobic pocket of target
Charged/Polar GroupN-3 substituent (e.g., aminoethyl)Specific electrostatic interactions
Central ScaffoldThiazolidine-2,4-dione ringOrienting the pharmacophoric features

In Vitro and Pre Clinical Investigations of Biological Activities of 3 Ethoxy 1,3 Thiazolidine 2,4 Dione Derivatives

Antimicrobial Spectrum of Activity

Anti-mycobacterial Properties and Mechanisms

The global health challenge posed by tuberculosis (TB), particularly the rise of drug-resistant strains, has spurred the search for novel therapeutic agents. nih.govnih.gov Thiazolidinone-based compounds have emerged as a promising scaffold in the development of new anti-mycobacterial drugs due to their demonstrated in vitro antitubercular properties. nih.govsunyempire.edu

Derivatives of thiazolidine-2,4-dione have been the focus of numerous studies. For instance, two series of thiosemicarbazone derivatives with a TZD core were designed and synthesized, revealing anti-mycobacterial activity in the concentration range of 0.031-64 µg/ml against Mycobacterium tuberculosis H37Ra. mdpi.com Notably, TZD-based hybrids with a 4-unsubstituted thiosemicarbazone substituent exhibited the highest activity, with Minimum Inhibitory Concentrations (MIC) as low as 0.031-0.125 µg/ml, alongside low cytotoxicity. mdpi.com

Further research into TZD-based hybrids with thiosemicarbazone or pyridinecarbohydrazone moieties has shown high anti-mycobacterial activity, with MICs ranging from 0.078 to 0.283 µM against the reference H37Rv and two wild Mycobacterium tuberculosis strains. nih.govsunyempire.edu Some of these compounds also demonstrated a synergistic effect with first-line TB drugs like isoniazid (B1672263) and rifampicin, highlighting their potential as co-adjuvants in TB treatment. nih.govsunyempire.edu Another study on TZD-based derivatives with pyridine-4-carbohydrazone substituents also reported high anti-mycobacterial activity, with a MIC of 1 μg/ml, and low cytotoxicity. nih.gov

The versatility of the TZD scaffold allows for modifications at various positions, leading to a wide range of biological activities, including antitubercular effects. nih.gov The development of new derivatives continues to be an active area of research in the fight against tuberculosis. nih.govresearchgate.net

Table 1: Anti-mycobacterial Activity of Thiazolidine-2,4-dione Derivatives

Derivative Class Test Strain Activity Range (MIC) Reference
TZD-thiosemicarbazone hybrids M. tuberculosis H37Ra 0.031-64 µg/ml mdpi.com
TZD-thiosemicarbazone/pyridinecarbohydrazone hybrids M. tuberculosis H37Rv and wild strains 0.078–0.283 µM nih.govsunyempire.edu

Antioxidant Properties and Free Radical Scavenging Mechanisms

The thiazolidin-4-one scaffold is recognized for its antioxidant potential. semanticscholar.org The mechanism of action for the antioxidant effects of TZD analogues involves the scavenging of reactive oxygen species (ROS). nih.gov

Studies on various TZD derivatives have demonstrated significant antioxidant activity. For example, a series of 5-(-4-((substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione derivatives were assessed using the DPPH radical scavenging method. semanticscholar.org All twenty synthesized compounds in this study showed greater activity than the ascorbic acid standard, with IC50 values in the range of 9.18–32.43 µg/mL. semanticscholar.org

The antioxidant activity is influenced by the nature and position of substituents on the TZD core. This highlights the tunability of the TZD scaffold in designing potent antioxidant agents. semanticscholar.org

Anti-inflammatory Mechanisms and Cytokine Modulation

Thiazolidine-2,4-dione derivatives are known to possess anti-inflammatory properties. nih.govsemanticscholar.org The primary mechanism for this activity is through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov In macrophages, the activation of PPAR-γ by TZDs induces an anti-inflammatory M2 phenotype, which leads to a decrease in macrophage infiltration in white adipose tissues. nih.gov

Furthermore, TZDs can reduce fibrosis and inflammation by acting on PPAR-γ in various cell types, including Kupffer and stellate cells in the liver. nih.gov This modulation of inflammatory pathways underscores the therapeutic potential of TZD derivatives in inflammatory conditions. Some TZD derivatives have been developed as irreversible allosteric IKK-β kinase inhibitors, which are potent anti-inflammatory agents. nih.gov

Antiproliferative and Anticancer Activities

The thiazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antiproliferative and anticancer activities. nih.govnih.gov TZDs have been shown to suppress the growth of various cancer cell lines, including colon, breast, and prostate cancers, both in vitro and in vivo. nih.gov

The anticancer effects of TZD derivatives are often attributed to their interference with key signaling pathways that are frequently upregulated in human cancers. nih.gov These pathways include the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. nih.gov

For instance, certain 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione (B12460257) derivatives have demonstrated anti-breast cancer activity by reducing the phosphorylation of AKT and mTOR, and the expression of VEGF and HIF-1α. semanticscholar.org In another study, a new series of thiazolidine-2,4-diones were designed as potential VEGFR-2 inhibitors, a key target in angiogenesis. nih.gov The molecular hybridization of a TZD nucleus with other anticancer moieties has yielded compounds with potent VEGFR-2 inhibitory activity. nih.gov

Thiazolidinone derivatives have been reported to induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.com For example, certain carvone-thiazolidin-4-one hybrids with a 1,2,3-triazole moiety were found to induce apoptosis through a caspase-3 pathway and affect the cell cycle. mdpi.com

In a study involving novel thiazolidine-2,4-dione hybrids, the most active compounds were effective against MCF-7 breast cancer cells without affecting the viability of normal MCF-10A cells. nih.gov Another study on new 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives showed potent activity against a wide panel of human tumor cell lines. nih.govresearchgate.net DNA cleavage studies revealed that these compounds could induce DNA damage, a key mechanism for triggering apoptosis. researchgate.net

Furthermore, a study on thiazolidine-2,4-dione hybrids with 2-oxo-1,2-dihydroquinoline and 2-oxoindoline showed that the most potent compound induced apoptosis by modulating the gene expression of Bcl2, Bcl-xl, TGF, and Survivin. nih.gov

Table 2: Anticancer Activity of Thiazolidine-2,4-dione Derivatives

Derivative Class Cancer Cell Lines Mechanism of Action Reference
5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-diones Breast Cancer (MCF-7) Inhibition of AKT/mTOR pathway semanticscholar.org
Carvone-thiazolidin-4-one hybrids HT-1080, A-549 Caspase-3 mediated apoptosis, cell cycle arrest mdpi.com
5-(4-alkylbenzyledene)thiazolidine-2,4-diones 60 human tumor cell lines DNA cleavage nih.govresearchgate.net

Computational and Cheminformatics Studies for 3 Ethoxy 1,3 Thiazolidine 2,4 Dione Research

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com For the thiazolidine-2,4-dione framework, QSAR helps identify the key physicochemical properties and structural features that govern their therapeutic effects. mdpi.comnih.gov This approach is crucial for the rational design of new derivatives with enhanced potency and selectivity. nih.gov

The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical representations of a molecule's properties. For thiazolidine-2,4-dione derivatives, a wide range of descriptors are calculated to capture the structural variations that influence biological activity. These are typically categorized as:

Electronic Parameters: These describe the electronic aspects of the molecule, such as charge distribution, which are critical for electrostatic interactions with biological targets.

Steric Parameters: These relate to the size and shape of the molecule, influencing how well it fits into a receptor's binding pocket.

Lipophilic Parameters: Lipophilicity, often expressed as LogP, is a descriptor of a compound's solubility and ability to cross biological membranes. It plays a significant role in the absorption and distribution of a drug. nih.gov

Topological Parameters: These descriptors quantify aspects of molecular structure like size, shape, and degree of branching.

Thermodynamic Parameters: Properties such as the octanol:water partition coefficient (LogP) are calculated to understand drug absorption. nih.gov

In a comprehensive study on 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives, various structural descriptors were calculated to build a robust QSAR model for predicting inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). mdpi.com

Once descriptors are calculated, statistical methods are employed to build predictive models. A common technique is Multiple Linear Regression (MLR), which creates a linear equation correlating the most relevant descriptors with biological activity. mdpi.com For instance, a robust QSAR model was developed using MLR for a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives, achieving a high correlation coefficient (R²) of 0.942. mdpi.com Such models are validated using techniques like leave-one-out (LOO) cross-validation to ensure their predictive power and reliability. mdpi.com These predictive models serve as powerful tools for designing new compounds with potentially superior activity. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in understanding the molecular basis of a drug's mechanism of action. For thiazolidine-2,4-dione derivatives, docking studies have been crucial in elucidating their interactions with various biological targets. nih.gov

Docking simulations provide detailed maps of the interactions between TZD ligands and the amino acid residues within the active site of a target protein. Key targets investigated for this class of compounds include:

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): As the primary target for the antidiabetic effects of glitazones, the binding of TZDs to PPAR-γ is well-studied. nih.gov The acidic thiazolidine-2,4-dione head group is essential for this interaction, typically forming hydrogen bonds with key residues such as Histidine 323, Histidine 449, and Tyrosine 473 in the ligand-binding domain (LBD). nih.gov

Aldose Reductase (AR): This enzyme is a target for preventing diabetic complications. Docking studies show that TZD analogues interact with key amino acid residues like Tyrosine 48, Histidine 110, and Leucine 300 in the active site of aldose reductase. ijpsjournal.com

Lanosterol 14α-demethylase (CYP51A1): This enzyme is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and is a major target for antifungal agents. nih.govwikipedia.org Azole antifungals act by having a nitrogen atom in their ring coordinate with the heme iron in the enzyme's active site. nih.gov Thiazolidin-4-one derivatives, structurally related to TZDs, have been investigated as potential inhibitors of this enzyme, suggesting a plausible mechanism for TZD-based antifungal compounds. nih.gov

CB1 Receptor: The cannabinoid-1 receptor (CB1R) is implicated in metabolic regulation. A synthesized derivative of thiazolidine, 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2,4-dione, has been studied for its interaction with the CB1 receptor, highlighting the versatility of the TZD scaffold in targeting a range of receptors.

Molecular docking not only reveals the binding pose but also estimates the binding affinity, often expressed as a binding free energy score (kcal/mol). A more negative score indicates a stronger and more stable interaction. These scores help in ranking potential drug candidates before their synthesis.

For example, in a study of novel TZD derivatives targeting PPAR-γ, docking scores ranged from -5.021 to -7.765 kcal/mol, indicating strong interactions with the binding pocket. nih.gov The reference drug, Pioglitazone, showed a binding score of -8.558 kcal/mol. nih.gov

Table 1: Molecular Docking Scores of Thiazolidine-2,4-dione Derivatives with PPAR-γ

CompoundBinding Free Energy (kcal/mol)
3j-7.765
3i-7.703
3h-7.642
3d-7.323
3a-7.148
3n-7.127
Pioglitazone (Standard)-8.558

Data sourced from a study on novel TZD derivatives as PPAR-γ modulators. nih.gov

Similarly, studies on TZD derivatives as VEGFR-2 inhibitors have used docking to compare binding energies, with potent compounds showing strong affinity. nih.gov

Table 2: In Vitro VEGFR-2 Inhibitory Activity of Selected Thiazolidine-2,4-dione Derivatives

CompoundIC₅₀ (µM)
150.081
130.157
140.234
110.453
Sorafenib (Standard)0.061

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Data from a study on TZD derivatives as VEGFR-2 inhibitors. nih.gov

In Silico Screening for Novel Ligands and Lead Optimization

In silico screening, or virtual screening, involves computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is highly effective for discovering new lead compounds based on the thiazolidine-2,4-dione scaffold. ijpsjournal.com

The process often begins with a library of designed or existing TZD analogs. ijpsjournal.com These compounds are then subjected to filters based on drug-likeness criteria, such as Lipinski's Rule of Five, to ensure they possess favorable pharmacokinetic properties like good oral absorption. ijpsjournal.comnih.gov Following this, molecular docking is used to screen the filtered compounds against the target protein, and those with the best binding scores are selected for further investigation. ijpsjournal.com

Computational Predictions of ADME-Related Properties (e.g., Absorption, Distribution, Metabolism, Excretion)

In the realm of drug discovery and development, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in determining its potential as a therapeutic agent. Computational, or in silico, methods provide a rapid and cost-effective means of predicting these properties, offering valuable insights long before a compound is synthesized or tested in vitro or in vivo. For 3-Ethoxy-1,3-thiazolidine-2,4-dione, computational studies are instrumental in forecasting its pharmacokinetic profile.

These predictions are derived from the molecule's structure using a variety of models and algorithms. Key molecular descriptors such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated. These descriptors are then used to predict ADME parameters, including oral bioavailability, intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes.

General computational analyses of the broader thiazolidine-2,4-dione class of compounds suggest that they often possess favorable drug-like properties. mdpi.com For instance, many derivatives are predicted to have good intestinal absorption and are unlikely to inhibit key metabolic enzymes like CYP2D6, indicating a lower risk of certain drug-drug interactions. nih.gov However, properties such as aqueous solubility and plasma protein binding can vary significantly based on the specific substitutions on the thiazolidine-2,4-dione core. nih.gov

The following tables present computationally predicted ADME-related properties for this compound. These values are generated using established cheminformatics models and provide a theoretical assessment of the compound's behavior in the body.

Physicochemical Properties

The fundamental physicochemical properties of a molecule are the primary determinants of its pharmacokinetic behavior. These predicted values for this compound form the basis for subsequent ADME predictions.

PropertyPredicted Value
Molecular FormulaC5H7NO3S
Molecular Weight161.18 g/mol
logP (Octanol/Water Partition Coefficient)0.55
Topological Polar Surface Area (TPSA)69.9 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds2

Predicted ADME Profile

Based on the physicochemical properties, a more detailed ADME profile can be computationally generated. This includes predictions on how the compound is likely to be absorbed, distributed throughout the body, and metabolized.

ADME ParameterPredictionInterpretation
Human Intestinal AbsorptionHighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PenetrationLowThe compound is not expected to readily cross into the central nervous system. nih.gov
Aqueous SolubilityModerately SolubleThe compound is predicted to have reasonable solubility in aqueous environments.
CYP2D6 InhibitionNon-inhibitorLow likelihood of interfering with the metabolism of other drugs processed by this key enzyme. nih.gov
Plasma Protein BindingModerateA significant fraction of the compound may bind to plasma proteins, affecting its distribution.

Drug-Likeness and Bioavailability Scores

Drug-likeness models assess whether a compound's properties are consistent with those of known oral drugs. These qualitative assessments, often based on rules like Lipinski's Rule of Five, provide a quick filter for potential drug candidates.

Model/RulePrediction/ScoreCompliance
Lipinski's Rule of Five0 ViolationsYes
Ghose FilterNo ViolationsYes
Veber Rule0 ViolationsYes
Bioavailability Score0.55Indicates a good probability of having favorable oral bioavailability.

These in silico predictions suggest that this compound possesses a promising pharmacokinetic profile for an orally administered drug. Its predicted high intestinal absorption and compliance with multiple drug-likeness rules are favorable indicators. The low predicted BBB penetration suggests a lower likelihood of central nervous system side effects. nih.gov It is important to note that these are theoretical predictions and require experimental validation to confirm the actual ADME properties of the compound.

Future Research Directions and Therapeutic Potential of 3 Ethoxy 1,3 Thiazolidine 2,4 Dione Derivatives

Development of Novel Therapeutic Agents with Enhanced Selectivity

A primary focus of future research will be the rational design of 3-ethoxy-1,3-thiazolidine-2,4-dione derivatives with high selectivity for specific biological targets. The broad bioactivity of the TZD class, while advantageous for discovering new leads, can also result in off-target effects. mdpi.com Achieving selectivity is crucial for minimizing side effects and improving the therapeutic index.

Research into TZD derivatives has already demonstrated the potential for developing highly selective agents. For instance, novel derivatives have been designed as potent and selective inhibitors of VEGFR-2, a key regulator of angiogenesis in cancer. nih.govresearchgate.net In one study, a TZD derivative, compound 22 , exhibited a high inhibitory concentration (IC50) of 0.079 μM against VEGFR-2. nih.govresearchgate.net Similarly, derivatives of 3-(2-aminoethyl)-thiazolidine-2,4-dione have been identified as a new class of selective sigma-1 receptor (S1R) ligands, which are of interest for treating neuropathic pain. nih.gov Optimization of these scaffolds led to compounds with significant selectivity for S1R over the S2R subtype. nih.gov

Furthermore, recent studies have identified 1,3,4-thiadiazolyl-containing TZD derivatives as novel, potent, and noncompetitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes mellitus. nih.gov The most potent compound from this series, MY17 , showed an IC50 value of 0.41 ± 0.05 μM. nih.gov

Future work on 3-ethoxy derivatives will likely involve systematic structure-activity relationship (SAR) studies. By strategically modifying the substituents on the thiazolidine-2,4-dione core, particularly at the 5-position, researchers can fine-tune the molecule's interaction with the target's binding site. For example, the introduction of electron-withdrawing groups has been shown to increase the cytotoxic potency of TZD-acridine hybrids against cancer cell lines. mdpi.com This approach will be instrumental in developing next-generation therapeutic agents for cancer, diabetes, and neurological disorders with enhanced target specificity.

Exploration of Polypharmacology and Multi-Target Directed Ligands

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.gov The concept of polypharmacology, or designing multi-target directed ligands (MTDLs), has emerged as a promising paradigm to address this complexity. nih.gov The TZD scaffold is an ideal starting point for developing MTDLs due to its inherent ability to interact with a variety of enzymes and receptors. mdpi.comnih.gov

Researchers have begun to create hybrid molecules that combine the TZD pharmacophore with other active moieties to achieve synergistic effects. mdpi.com Examples include:

Thiazolidine-2,4-dione-acridine hybrids : Designed to combine the properties of both pharmacophores for enhanced antiproliferative activity. mdpi.com

Thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids : These molecules were designed to act as human topoisomerase I and II inhibitors for cancer therapy. mdpi.com

Thiazolidine-2,4-dione hybrids with thiosemicarbazone or pyridinecarbohydrazone : These have shown promising antimycobacterial activity and synergistic effects with first-line tuberculosis drugs. nih.gov

The 3-ethoxy group can play a crucial role in this strategy by providing a stable and synthetically accessible point for linking to other pharmacophores. Future research will likely focus on the rational design of novel this compound-based MTDLs. This could involve creating dual inhibitors, such as molecules that target both VEGFR-2 and another kinase in a cancer-related pathway, or combining an anti-inflammatory TZD scaffold with an antioxidant moiety for neuroprotective applications. mdpi.com

Application of Advanced Computational Design in Drug Discovery

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. For TZD derivatives, in silico techniques are already proving invaluable. nih.gov

Molecular Docking : This technique is widely used to predict the binding poses of TZD derivatives within the active site of a target protein. It helps in understanding key interactions, such as the critical salt bridge formation with Glu172 observed for S1R ligands, and guides the design of new analogs with improved affinity. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time, offering a more realistic view of the binding event than static docking. nih.govresearchgate.net

DFT Calculations : Density Functional Theory (DFT) is used to investigate the structural and electronic properties of the synthesized compounds, which can be correlated with their biological activity. nih.govresearchgate.net

ADMET Prediction : Computational tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with drug-like characteristics early in the discovery process. nih.govresearchgate.net

Future research on this compound derivatives will undoubtedly leverage these computational tools more extensively. Advanced techniques like free energy perturbation (FEP) and machine learning models could be applied to more accurately predict binding affinities and biological activities, further streamlining the drug design cycle. This computational-driven approach will be essential for navigating the vast chemical space of possible derivatives and prioritizing the synthesis of compounds with the highest probability of therapeutic success.

Addressing Synthetic Challenges and Green Chemistry Approaches

While the TZD scaffold is well-established, the synthesis of specific derivatives, including this compound, presents ongoing challenges that future research must address. The primary synthetic routes often involve the Knoevenagel condensation of the core TZD ring with various aldehydes to install substituents at the C5 position. nih.govresearchgate.net

Key areas for future synthetic research include:

Improving Reaction Efficiency : Developing more efficient and high-yielding protocols for the synthesis of the 3-ethoxy-TZD core and its subsequent derivatization.

Enhancing Stereoselectivity : For derivatives with chiral centers, developing stereoselective synthetic methods is crucial, as different enantiomers can have vastly different biological activities and toxicity profiles.

Green Chemistry : There is a growing need to adopt greener synthetic practices in pharmaceutical chemistry. Future work should focus on using environmentally benign solvents, reducing the number of synthetic steps through one-pot reactions, and employing catalysts that can be easily recovered and reused. researchgate.net The use of methods like microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption.

Addressing these synthetic challenges will not only make the production of these promising compounds more economically viable and environmentally friendly but will also expand the accessible chemical diversity for biological screening, ultimately accelerating the discovery of new therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Ethoxy-1,3-thiazolidine-2,4-dione, and how do reaction conditions influence product purity?

  • Methodological Answer : Two primary methods are documented:

  • Route 1 : Reacting 2-mercaptocarboxylic acids or methyl thioglycolate with 1,1'-carbonyldiimidazole (CDI) and alkoxyamines (e.g., ethoxyamine) under anhydrous conditions .
  • Route 2 : Acid-catalyzed methanolysis of cyclic N-hydroxyimides to generate intermediates, followed by alkoxy substitution .
  • Key Factors : Purity is influenced by stoichiometric ratios (e.g., excess alkoxyamine reduces side products) and solvent choice (e.g., DMF vs. THF). Reaction temperatures >80°C improve yields but may degrade heat-sensitive intermediates.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1750–1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .
  • ¹H NMR : Identify ethoxy protons (δ 1.2–1.4 ppm for -CH₃, δ 3.4–3.8 ppm for -OCH₂) and thiazolidine ring protons (δ 4.5–5.5 ppm for N-CH₂) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ for C₆H₉NO₃S: theoretical m/z 175.03) .

Q. How is the Knoevenagel condensation applied to synthesize 5-arylidene derivatives of thiazolidine-2,4-dione?

  • Methodological Answer :

  • Procedure : React 1,3-thiazolidine-2,4-dione with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) in acetic acid/sodium acetate buffer (pH 4–5) at reflux .
  • Role of Substituents : Electron-withdrawing groups (e.g., -NO₂) on aldehydes accelerate condensation, while bulky groups (e.g., -OCH₃) require longer reaction times .

Advanced Research Questions

Q. What strategies optimize the yield of 3-alkoxy-thiazolidine-2,4-diones when using sterically hindered alkoxyamines?

  • Methodological Answer :

  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to activate the carbonyl group, improving nucleophilic attack by hindered alkoxyamines .
  • Microwave Assistance : Reduce reaction time (30–60 minutes vs. 12 hours conventional) and improve regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of bulky reactants .

Q. How does incorporating electron-donating groups (e.g., ethoxy) into thiazolidine-2,4-dione derivatives influence antioxidant activity?

  • Methodological Answer :

  • DPPH Assay Design : Dissolve derivatives in ethanol (0.1–1.0 mM), mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes .
  • Structure-Activity Trends : Ethoxy groups at the 3-position enhance radical scavenging by stabilizing phenoxyl radicals (IC₅₀ reduced by 20–40% vs. non-ethoxy analogs) . Coumarin hybrids (e.g., 3-coumarinyl derivatives) show synergistic effects due to conjugated π systems .

Q. How should researchers resolve contradictions in antimicrobial data for thiazolidine-2,4-dione derivatives?

  • Methodological Answer :

  • Control Variables : Standardize MIC assays (e.g., broth microdilution vs. agar diffusion) and bacterial strains (e.g., S. aureus ATCC 25923) .
  • Substituent Analysis : Compare 5-arylidene derivatives (e.g., 3-chlorobenzylidene shows broad-spectrum activity) to 3-ethoxy analogs (weaker against Gram-negative bacteria) .
  • Synergistic Testing : Combine with β-lactams to assess resistance modulation .

Q. What computational approaches validate PPARγ agonist activity in thiazolidine-2,4-dione derivatives?

  • Methodological Answer :

  • Docking Workflow :

Prepare PPARγ ligand-binding domain (PDB: 1K74) using AutoDock Vina .

Optimize 3-ethoxy derivatives for hydrogen bonding (e.g., with Ser289, His323) and hydrophobic interactions (e.g., Phe264) .

  • Validation Metrics : RMSD <2.0 Å for pose reproducibility; docking scores <−7.0 kcal/mol correlate with in vitro activity (e.g., EC₅₀ <10 μM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.